molecular formula C16H18ClN3 B11843541 7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile CAS No. 88347-05-1

7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile

Cat. No.: B11843541
CAS No.: 88347-05-1
M. Wt: 287.79 g/mol
InChI Key: MYRSVYCOTHSCNU-UHFFFAOYSA-N
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Description

7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl(ethyl)amino group and the chloro and carbonitrile substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    7-(Butyl(ethyl)amino)-3-chloroquinoline-8-carbonitrile: can be compared with other quinoline derivatives such as chloroquine and quinine.

    Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.

    Quinine: Another antimalarial compound, quinine also shares the quinoline structure but has distinct functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties. Its butyl(ethyl)amino group and carbonitrile moiety differentiate it from other quinoline derivatives, potentially leading to novel applications and activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research into its mechanism of action and applications will likely uncover new and exciting uses for this compound.

Properties

CAS No.

88347-05-1

Molecular Formula

C16H18ClN3

Molecular Weight

287.79 g/mol

IUPAC Name

7-[butyl(ethyl)amino]-3-chloroquinoline-8-carbonitrile

InChI

InChI=1S/C16H18ClN3/c1-3-5-8-20(4-2)15-7-6-12-9-13(17)11-19-16(12)14(15)10-18/h6-7,9,11H,3-5,8H2,1-2H3

InChI Key

MYRSVYCOTHSCNU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

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